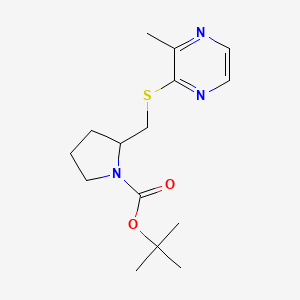
Morphinan-8-alpha-ol, 6,7-didehydro-4,5-alpha-epoxy-3-ethoxy-17-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morphinan-8-alpha-ol, 6,7-didehydro-4,5-alpha-epoxy-3-ethoxy-17-methyl- is a complex organic compound belonging to the morphinan class. This class of compounds is known for its psychoactive properties and includes well-known substances such as morphine and codeine. The compound has a unique structure characterized by an epoxy group and an ethoxy group, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Morphinan-8-alpha-ol, 6,7-didehydro-4,5-alpha-epoxy-3-ethoxy-17-methyl- typically involves multiple steps, starting from simpler precursors. One common method involves the following steps:
Formation of the Morphinan Core: This step involves the cyclization of a suitable precursor to form the morphinan skeleton.
Introduction of the Epoxy Group: An epoxidation reaction is carried out to introduce the epoxy group at the 4,5-position.
Ethoxylation: The ethoxy group is introduced at the 3-position through an ethoxylation reaction.
Methylation: The final step involves the methylation of the nitrogen atom at the 17-position.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
Morphinan-8-alpha-ol, 6,7-didehydro-4,5-alpha-epoxy-3-ethoxy-17-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the epoxy group to a diol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium ethoxide or potassium tert-butoxide are commonly employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of various substituted morphinan derivatives.
Applications De Recherche Scientifique
Morphinan-8-alpha-ol, 6,7-didehydro-4,5-alpha-epoxy-3-ethoxy-17-methyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its interactions with biological receptors, particularly opioid receptors.
Medicine: Investigated for its potential analgesic and antitussive properties.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mécanisme D'action
The compound exerts its effects primarily through interaction with opioid receptors in the central nervous system. It acts as an agonist at these receptors, leading to analgesic and antitussive effects. The molecular targets include the mu, delta, and kappa opioid receptors, and the pathways involved are related to the modulation of neurotransmitter release and pain perception.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morphine: A naturally occurring opiate with strong analgesic properties.
Codeine: Another naturally occurring opiate used primarily as a cough suppressant.
Dextromethorphan: A synthetic morphinan used as a cough suppressant and dissociative hallucinogen.
Uniqueness
Morphinan-8-alpha-ol, 6,7-didehydro-4,5-alpha-epoxy-3-ethoxy-17-methyl- is unique due to its specific structural features, such as the epoxy and ethoxy groups, which confer distinct chemical and pharmacological properties compared to other morphinan derivatives.
Propriétés
Numéro CAS |
63732-58-1 |
|---|---|
Formule moléculaire |
C19H23NO3 |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
(4R,4aR,5R,7aS,12bS)-9-ethoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-ol |
InChI |
InChI=1S/C19H23NO3/c1-3-22-14-6-4-11-10-12-17-13(21)5-7-15-19(17,8-9-20(12)2)16(11)18(14)23-15/h4-7,12-13,15,17,21H,3,8-10H2,1-2H3/t12-,13-,15+,17-,19-/m1/s1 |
Clé InChI |
PDPSNOOQDLRFRO-POORPVJTSA-N |
SMILES isomérique |
CCOC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C)[C@@H](O2)C=C[C@H]5O)C=C1 |
SMILES canonique |
CCOC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C=CC5O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl] methanesulfonate](/img/structure/B13975667.png)
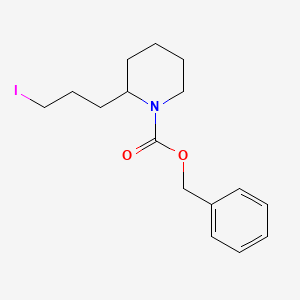
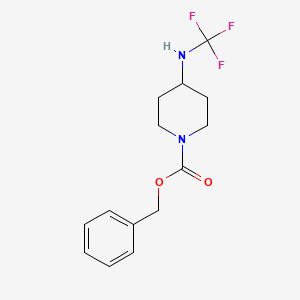
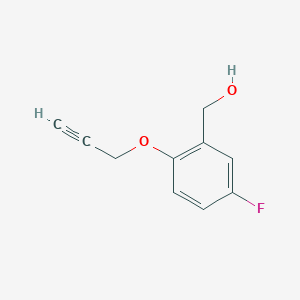

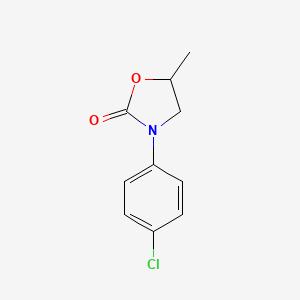

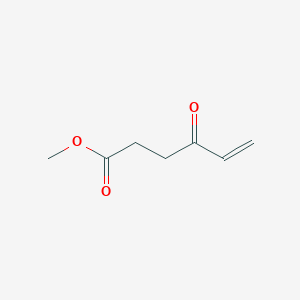

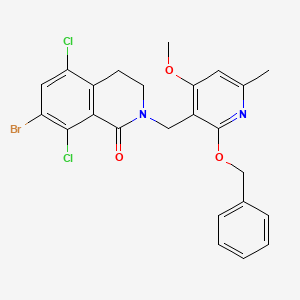
![1h-Pyrrolo[1,2-a][1,3,5]triazepine](/img/structure/B13975706.png)
![1,3-Di(2-bromothien-5-yl)-5-(2-ethylhexyl)thieno[3,4-c]pyrrole-4,6-dione](/img/structure/B13975749.png)
